Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate
Description
Properties
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPKUXGAEQOPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374561 | |
| Record name | Ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179538-97-7 | |
| Record name | Ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 179538-97-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 2-Hydroxybenzoic Acid
The first step entails converting 2-hydroxybenzoic acid to its ethyl ester. In a typical procedure, 2-hydroxybenzoic acid (10 mmol) is refluxed with excess ethanol (30 mL) in the presence of concentrated sulfuric acid (0.5 mL) as a catalyst for 12 hours. The reaction mixture is neutralized with aqueous sodium bicarbonate, extracted with dichloromethane, and dried over anhydrous sodium sulfate. Evaporation under reduced pressure yields ethyl 2-hydroxybenzoate as a colorless liquid (85–90% yield).
Triflation of Ethyl 2-Hydroxybenzoate
The hydroxyl group is subsequently converted to a trifluoromethanesulfonyloxy (triflate) group. Ethyl 2-hydroxybenzoate (5 mmol) is dissolved in dry dichloromethane (20 mL) under nitrogen atmosphere. Pyridine (6 mmol) is added as a base, followed by dropwise addition of Tf<sub>2</sub>O (5.5 mmol) at 0°C. The mixture is stirred for 3 hours at room temperature, then quenched with ice-cold water. The organic layer is separated, washed with dilute HCl and brine, dried over MgSO<sub>4</sub>, and concentrated to afford this compound as a pale-yellow oil (70–75% yield).
Key Advantages :
-
High regioselectivity due to the ortho-directing effect of the ester group.
One-Pot Synthesis Using Triflic Anhydride and Ethanol
A solvent-free, one-pot approach merges esterification and triflation into a single reaction vessel.
Reaction Conditions and Workup
2-Hydroxybenzoic acid (10 mmol), ethanol (15 mL), and Tf<sub>2</sub>O (12 mmol) are combined in the presence of vanadyl sulfate (VOSO<sub>4</sub>, 1 mol%) as a dual acid catalyst. The mixture is stirred at 50°C for 24 hours, during which esterification and sulfonylation occur concurrently. Excess reagents are removed via vacuum distillation, and the crude product is purified by flash chromatography (hexane/ethyl acetate, 9:1) to isolate the triflate ester (65–70% yield).
Advantages :
-
Eliminates intermediate isolation steps.
-
Aligns with green chemistry principles by minimizing solvent use.
Comparative Analysis of Synthetic Methods
Critical Parameters Influencing Reaction Efficiency
Role of Base in Triflation
Pyridine or DMAP is essential to scavenge HCl generated during Tf<sub>2</sub>O reactions, preventing acid-catalyzed ester hydrolysis. Excess base, however, may lead to side reactions such as sulfonate dimerization.
Solvent Selection
Polar aprotic solvents (e.g., dichloromethane, THF) enhance triflate stability by stabilizing the transition state. Non-polar solvents like toluene improve isolation yields by reducing solubility of byproducts.
Temperature Control
Triflation is exothermic; maintaining temperatures below 10°C during reagent addition prevents thermal degradation of the triflate group.
Analytical Characterization
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.85–7.78 (m, 1H, ArH), 7.65–7.55 (m, 3H, ArH), 4.45 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>), 1.45 (t, J = 7.1 Hz, 3H, CH<sub>3</sub>).
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<sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>): δ -73.3 (s, CF<sub>3</sub>).
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IR (neat): 1785 cm<sup>−1</sup> (C=O), 1410 cm<sup>−1</sup> (S=O asym), 1220 cm<sup>−1</sup> (S=O sym) .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethylsulfonyloxy (–OSO₂CF₃) group is highly electron-withdrawing, facilitating nucleophilic substitution (SN2 or SN1) at the adjacent carbon. This reactivity is exploited in cross-coupling and functional group transformations.
Key Findings:
- Grignard Reagent Reactions : Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate reacts with (trimethylsilyl)methylmagnesium chloride in Et₂O at –30°C to form bicyclic ketones via tandem nucleophilic substitution and cyclization .
- Phosphine Substitution : Photostimulated reactions with Ph₂P⁻ ions in liquid ammonia yield 2-(diphenylphosphino)benzoic acid derivatives via a single-electron transfer (SET) mechanism (SRN1 pathway) .
Mechanistic Insight :
- The SRN1 mechanism involves electron transfer from the nucleophile (e.g., Ph₂P⁻) to the substrate, generating a radical anion intermediate. Subsequent fragmentation and chain propagation yield substitution products .
- Inhibition by TEMPO (a radical scavenger) and m-dinitrobenzene (electron acceptor) confirms the radical-based pathway .
Electrophilic Aromatic Substitution
The electron-withdrawing –OSO₂CF₃ group activates the benzene ring toward electrophilic substitution at specific positions.
Key Findings:
- Sulfoxide Activation : In Pummerer-type reactions, the sulfonyloxy group facilitates electrophilic activation, enabling aromatic substitution with electron-rich arenes .
- Regioselectivity : Substitution occurs preferentially at the para position relative to the ester group due to steric and electronic effects .
| Electrophile | Conditions | Products |
|---|---|---|
| mCPBA (oxidizing agent) | CH₂Cl₂, RT | Sulfonium ion intermediates |
| TfOH (acid catalyst) | Polar aprotic solvents, 0–25°C | Aryl sulfones or sulfonamides |
Mechanistic Insight :
- Oxidative activation of the sulfoxide generates a thionium ion, which undergoes electrophilic aromatic substitution with nucleophiles .
Reduction Reactions
The ester moiety in this compound can be selectively reduced to primary alcohols.
Key Findings:
- LiAlH₄ Reduction : The ester group is reduced to a benzyl alcohol derivative, while the –OSO₂CF₃ group remains intact .
- Catalytic Hydrogenation : Pd/C under H₂ atmosphere reduces the ester to the corresponding alcohol, often in quantitative yields .
| Reducing Agent | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C | 2-(Triflyloxy)benzyl alcohol | 85% |
| Pd/C, H₂ | MeOH/EtOAc, RT | 2-(Triflyloxy)benzyl alcohol | >90% |
Cross-Coupling Reactions
The –OSO₂CF₃ group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Key Findings:
- Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .
- Buchwald-Hartwig Amination : Coupling with primary amines produces aryl amines .
| Reaction Type | Catalyst/Reagents | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃, DMF | Ethyl 2-arylbenzoate | 65–80% |
| Buchwald-Hartwig | CuI, K₂CO₃, DMF (150°C) | Ethyl 2-(arylamino)benzoate | 48–96% |
Comparative Reactivity
The reactivity of this compound is distinct from analogs due to the –OSO₂CF₃ group:
| Compound | Leaving Group | Reactivity Toward SN2 |
|---|---|---|
| Ethyl 2-(tosyloxy)benzoate | –OSO₂C₆H₄CH₃ | Moderate |
| Ethyl 2-(methanesulfonyloxy)benzoate | –OSO₂CH₃ | Low |
| Ethyl 2-(triflyloxy)benzoate | –OSO₂CF₃ | High |
Key Insight :
The –OSO₂CF₃ group’s strong electron-withdrawing nature and stability of the triflate anion make it superior in nucleophilic substitution compared to tosyl or mesyl groups.
Scientific Research Applications
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in biochemical assays and as a reagent in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethylsulfonyloxy)benzoate involves its reactivity with various nucleophiles and reducing agents. The trifluoromethylsulfonyloxy group is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can be reduced to an alcohol, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(Aminosulfonyl) Benzoate (CAS 59777-72-9)
Molecular Formula: C₉H₁₁NO₄S Key Functional Groups: Benzoate ester with an aminosulfonyl (-SO₂NH₂) group at the 2-position.
- Applications: Unlike the trifluoromethyl sulfonyloxy derivative, this compound’s aminosulfonyl group confers polarity and hydrogen-bonding capacity, making it more suitable for pharmaceutical applications (e.g., sulfonamide-based drugs) .
- Reactivity : The -SO₂NH₂ group is less electrophilic than -SO₂OCF₃, limiting its utility as a leaving group but enhancing stability in aqueous environments .
Methyl Benzoate-Based Sulfonylurea Herbicides
Examples : Metsulfuron-methyl (CAS 74223-64-6), Tribenuron-methyl (CAS 101200-48-0)
Key Functional Groups : Methyl benzoate core with sulfonylurea (-SO₂NHC(O)NH-) linkages to heterocyclic groups (e.g., triazine, pyrimidine).
- Applications: These compounds act as acetolactate synthase (ALS) inhibitors in herbicides, targeting weed growth .
- Structural Differences : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the polar sulfonylurea herbicides .
Ethyl 4-[2-(Dimethylamino)Ethyl]Benzoate
CAS: Not explicitly listed (referenced in ). Key Functional Groups: Benzoate ester with a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) substituent.
- Applications : Functions as a co-initiator in resin cements, promoting polymerization via amine-peroxide redox systems . Unlike the target compound, its reactivity stems from electron-donating amine groups rather than electron-withdrawing sulfonyloxy groups.
- Performance: Ethyl 4-(dimethylamino) benzoate achieves higher degrees of conversion in resins compared to methacrylate-based initiators, but it is chemically distinct from sulfonyloxy derivatives .
Benoxaprofen Ethyl Ester (CAS 51234-41-4)
Key Functional Groups: Ethyl ester of a non-steroidal anti-inflammatory drug (NSAID) derivative.
- Applications: Serves as a prodrug for Benoxaprofen, enhancing bioavailability through ester hydrolysis .
Data Table: Comparative Analysis of Key Compounds
Industrial and Research Significance
This compound occupies a niche in synthetic organic chemistry, particularly in fluorination reactions and catalytic cross-coupling. Its structural analogs, such as sulfonylurea herbicides or amine-functionalized benzoates, diverge significantly in applications due to differences in functional group chemistry.
Biological Activity
Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the introduction of the trifluoromethyl sulfonyloxy group onto a benzoate framework. The general synthetic route can be summarized as follows:
- Starting Materials : Methyl 2-iodobenzoate and trifluoromethanesulfonic acid are common starting materials.
- Reagents : mCPBA (meta-Chloroperbenzoic acid) is often used for oxidation processes.
- Reaction Conditions : The reaction is conducted under controlled temperature and solvent conditions, typically in dichloromethane (CH₂Cl₂).
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Antifungal and Antimicrobial Properties
This compound has shown promising antifungal activity. In vitro studies indicate that it exhibits significant inhibition against various fungal strains, including Zymoseptoria tritici and Leptosphaeria nodorum. The effective concentration for growth inhibition (EC50) was reported to be lower than that of established antifungal agents, suggesting enhanced potency.
| Compound | EC50 (ppb) | Reference |
|---|---|---|
| This compound | 2.8 (Z. tritici) | |
| UK-2A | 5.3 (Z. tritici) | |
| UK-2A | 11.3 (L. nodorum) |
The mechanism by which this compound exerts its biological effects appears to involve disruption of mitochondrial function in fungal cells, leading to impaired energy metabolism and cell death. Studies have indicated that the compound affects mitochondrial electron transport, with IC50 values indicating strong inhibitory activity compared to other compounds in its class.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the trifluoromethyl sulfonyloxy group in enhancing biological activity. Variations in the benzene ring substituents significantly influence the compound's efficacy:
- Trifluoromethyl Group : Essential for increasing lipophilicity and enhancing membrane permeability.
- Benzoate Structure : Modifications at various positions on the benzoate ring can lead to increased or decreased antifungal activity.
Case Study 1: Antifungal Efficacy
In a comparative study, this compound was tested against multiple fungal pathogens. The results demonstrated superior activity compared to traditional antifungals, with notable effectiveness observed in both in vitro and in planta models.
Case Study 2: In Vivo Applications
Further research has explored the application of this compound in agricultural settings, particularly as a fungicide. Field trials indicated that plants treated with this compound showed reduced disease incidence and improved yield compared to untreated controls.
Q & A
Q. What are the standard laboratory synthesis protocols for Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate?
The compound is synthesized via sulfonylation of ethyl 2-hydroxybenzoate using trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane at low temperatures (0–5°C), followed by quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate). Reaction progress is monitored by TLC, and purity is confirmed by HPLC (retention time ~1.26 minutes under acidic conditions) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- LCMS : To confirm molecular weight (observed m/z 298 [M+H]⁺) and fragmentation patterns .
- ¹H/¹³C NMR : For structural elucidation of the aromatic protons, ester group, and trifluoromethyl sulfonyloxy moiety (δ ~7.5–8.5 ppm for aromatic protons, δ ~1.3–4.5 ppm for ethyl ester) .
- X-ray crystallography : For resolving crystal packing and bond angles, though crystallization may require slow evaporation in non-polar solvents due to the compound’s volatility .
Q. How does the trifluoromethyl sulfonyloxy group influence the compound’s stability under basic conditions?
The electron-withdrawing trifluoromethyl sulfonyloxy group enhances stability against nucleophilic attack but can undergo hydrolysis under strong basic conditions (e.g., NaOH/EtOH) to yield 2-hydroxybenzoate derivatives. Stability studies should use pH-controlled buffers and monitor degradation via HPLC .
Advanced Research Questions
Q. What strategies optimize its use as a leaving group in cross-coupling reactions?
The sulfonyloxy group acts as a superior leaving group in Pd-catalyzed Suzuki-Miyaura couplings. Optimization involves:
Q. How can isotopic labeling resolve mechanistic ambiguities in its reactions?
Deuterium or ¹³C labeling at the benzylic or sulfonyloxy positions enables tracking of bond cleavage pathways via:
- Isotope effects in kinetic studies : Compare k_H/k_D ratios using LCMS.
- NMR isotope shifts : Detect intermediate species in SN2 or radical mechanisms .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Challenges include low melting point (72°C) and hygroscopicity. Solutions involve:
Q. How does the compound’s electronic profile affect its reactivity in photoredox catalysis?
The electron-deficient aromatic ring participates in single-electron transfer (SET) mechanisms under blue LED irradiation. Redox potentials (measured via cyclic voltammetry) guide pairing with catalysts like Ir(ppy)₃ (E₁/₂ = -1.73 V vs SCE) for C–O bond activation .
Methodological Notes
- Contradictions in evidence : While reports LCMS m/z 366 for a structurally similar pyrimidine derivative, the target compound’s molecular weight (298.24 g/mol) aligns with m/z 298 [M+H]⁺ in . Researchers should validate mass spectra against synthetic batches.
- Excluded sources : Commercial synthesis guides (e.g., BenchChem) were omitted per reliability criteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
